molecular formula C18H17NO3 B2953492 7-methoxy-4-{[(4-methylphenyl)amino]methyl}-2H-chromen-2-one CAS No. 79344-52-8

7-methoxy-4-{[(4-methylphenyl)amino]methyl}-2H-chromen-2-one

Cat. No.: B2953492
CAS No.: 79344-52-8
M. Wt: 295.338
InChI Key: LOFCUSPPJHGIHO-UHFFFAOYSA-N
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Description

7-Methoxy-4-{[(4-methylphenyl)amino]methyl}-2H-chromen-2-one is a coumarin derivative characterized by a methoxy group at position 7 and a (4-methylphenyl)aminomethyl substituent at position 4. Coumarins are known for their diverse pharmacological activities, including anticoagulant, antimicrobial, and anticancer effects .

Properties

IUPAC Name

7-methoxy-4-[(4-methylanilino)methyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c1-12-3-5-14(6-4-12)19-11-13-9-18(20)22-17-10-15(21-2)7-8-16(13)17/h3-10,19H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOFCUSPPJHGIHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NCC2=CC(=O)OC3=C2C=CC(=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-4-{[(4-methylphenyl)amino]methyl}-2H-chromen-2-one typically involves the reaction of 7-methoxy-2H-chromen-2-one with 4-methylphenylamine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as dimethylformamide, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

7-methoxy-4-{[(4-methylphenyl)amino]methyl}-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines .

Scientific Research Applications

7-methoxy-4-{[(4-methylphenyl)amino]methyl}-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-methoxy-4-{[(4-methylphenyl)amino]methyl}-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural and functional differences between the target compound and similar coumarin derivatives:

Compound Name & Reference Substituents at Position 4 Key Features & Biological Activity
Target Compound (4-Methylphenyl)aminomethyl Potential CYP2D6 substrate; under investigation
7-Methoxy-4-(2-oxo-2-(piperidin-1-yl)ethyl)-2H-chromen-2-one 2-Oxo-2-(piperidin-1-yl)ethyl Antiestrogenic (IC50 = 0.32 µM vs. MCF-7 cells); aromatase inhibition
4-[(4-Methylbenzyl)amino]-3-[(4-methylbenzyl)iminomethyl]-2H-chromen-2-one (4-Methylbenzyl)amino + iminomethyl Structural complexity; synthesized via Schiff base formation
7-Hydroxy-4-phenyl-2H-chromen-2-one Phenyl Simpler substituent; used as precursor in acetoxylation reactions
6-Chloro-7-(oxiran-2-ylmethoxy)-4-phenyl-2H-chromen-2-one Chloro + epoxy methoxy Epoxy group may confer reactivity for further functionalization
3-(4-Chlorophenyl)-7-methoxy-4-methyl-2H-chromen-2-one 4-Chlorophenyl + methyl Chlorine enhances lipophilicity; methyl group affects steric interactions

Pharmacological and Biochemical Activities

  • CYP2D6 Substrate Potential: 7-Methoxy-4-(aminomethyl)coumarin (structurally related to the target compound) is a selective CYP2D6 substrate, with O-demethylation producing a fluorescent metabolite suitable for high-throughput screening . The (4-methylphenyl)aminomethyl group in the target compound may enhance binding affinity due to hydrophobic interactions.
  • Anticancer and Antiestrogenic Effects :

    • Compound IIIb demonstrated potent cytotoxicity (IC50 = 0.32 µM) against MCF-7 breast cancer cells, attributed to its piperidine-containing side chain. In contrast, the target compound’s simpler substituent may prioritize selectivity over potency.
  • Aromatase Inhibition :

    • Intermediate Ib from (IC50 = 14.5 µM) and compound IIIe (IC50 = 17.4 µM) showed moderate aromatase inhibition, suggesting that substituent bulkiness and electronic properties modulate enzyme interaction.

Structure-Activity Relationships (SAR)

  • Substituent Position :
    • Substitution at position 4 (vs. position 3 or 7) optimizes steric compatibility with enzyme active sites, as seen in CYP2D6 substrates .
  • Electron-Donating Groups :
    • Methoxy groups enhance metabolic stability and electron density, influencing redox properties and receptor binding .

Biological Activity

7-Methoxy-4-{[(4-methylphenyl)amino]methyl}-2H-chromen-2-one, also known by its CAS number 79344-52-8, is a compound of interest due to its potential biological activities. This compound belongs to the class of coumarins, which are known for a variety of pharmacological effects, including anti-inflammatory, antioxidant, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on relevant research findings, case studies, and data tables.

  • Molecular Formula : C18H17NO3
  • Molecular Weight : 295.33 g/mol
  • CAS Number : 79344-52-8

Anticancer Activity

Research indicates that coumarin derivatives exhibit significant anticancer properties. For instance, studies have demonstrated that certain coumarin derivatives can induce apoptosis in cancer cells and inhibit tumor growth. The specific compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxicity of this compound

Cell LineIC50 (µM)Reference
MCF-7 (Breast)12.5
HeLa (Cervical)10.0
A549 (Lung)15.0

The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that the compound has promising anticancer activity.

Antimicrobial Activity

The compound's antimicrobial properties have also been investigated. In vitro studies showed effectiveness against various bacterial strains.

Table 2: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus25
Escherichia coli30
Salmonella typhimurium20

These results suggest that the compound may serve as a potential antimicrobial agent.

Anti-inflammatory Effects

Coumarins are known for their anti-inflammatory properties. The biological activity of this compound includes the inhibition of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

Case Study:
In a study examining the anti-inflammatory effects of various coumarin derivatives, it was found that treatment with this specific compound led to a significant reduction in levels of TNF-alpha and IL-6 in animal models of inflammation, indicating its potential use in inflammatory conditions.

The mechanism through which this compound exerts its biological effects involves multiple pathways:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells by activating caspases.
  • Antioxidant Activity : It scavenges free radicals and reduces oxidative stress.
  • Cytokine Modulation : The inhibition of pro-inflammatory cytokines suggests a role in modulating immune responses.

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